molecular formula C6H2F4INO2 B14803640 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine

6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine

Cat. No.: B14803640
M. Wt: 322.98 g/mol
InChI Key: ZATKUYHOJAHSBT-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine, iodine, hydroxyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The iodine substituent can be reduced to a hydrogen atom.

    Substitution: The fluorine, iodine, and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the iodine substituent may produce a fluorinated pyridine derivative.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the hydroxyl and iodine substituents.

    3-Fluoro-4-hydroxy-2-iodopyridine: Similar to the target compound but without the trifluoromethoxy group.

Uniqueness

6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and iodine atoms, along with the trifluoromethoxy group, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C6H2F4INO2

Molecular Weight

322.98 g/mol

IUPAC Name

6-fluoro-3-iodo-4-(trifluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H2F4INO2/c7-3-1-2(14-6(8,9)10)4(11)5(13)12-3/h1H,(H,12,13)

InChI Key

ZATKUYHOJAHSBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1OC(F)(F)F)I)F

Origin of Product

United States

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